1-(1-Bromopropan-2-yl)-3-fluorobenzene
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Overview
Description
1-(1-Bromopropan-2-yl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromopropyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-3-fluorobenzene can be synthesized through various methods. One common approach involves the bromination of 1-propan-2-yl-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropan-2-yl)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(1-hydroxypropan-2-yl)-3-fluorobenzene.
Oxidation: Formation of 1-(1-oxopropan-2-yl)-3-fluorobenzene.
Reduction: Formation of 1-(propan-2-yl)-3-fluorobenzene.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
1-(1-Bromopropan-2-yl)-4-fluorobenzene: Similar structure but with the fluorine atom at the para position.
1-(1-Bromopropan-2-yl)-2-fluorobenzene: Similar structure but with the fluorine atom at the ortho position.
1-(1-Bromopropan-2-yl)benzene: Lacks the fluorine atom, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(1-bromopropan-2-yl)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZFGAPNHQMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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